2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

medicinal chemistry SAR physicochemical profiling

Purchase 2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049342-97-3) as a differentiated D₃‑biased hit‑finding candidate. Its ortho‑fluorophenoxy and ethyl‑spacer topology sets it apart from extensively explored para‑fluoro and direct‑acetyl congeners, offering novel chemical matter for D₃‑selective antagonist programmes (substance use disorders, Parkinson's disease psychosis). The well‑defined, four‑element pharmacophore (2‑fluorophenoxy, acetamide, ethyl linker, 4‑phenylpiperazine) makes it an excellent test case for prospective virtual screening validation. ≥95% purity ensures reproducible binding assays and SAR campaigns.

Molecular Formula C20H24FN3O2
Molecular Weight 357.429
CAS No. 1049342-97-3
Cat. No. B2887238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
CAS1049342-97-3
Molecular FormulaC20H24FN3O2
Molecular Weight357.429
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C20H24FN3O2/c21-18-8-4-5-9-19(18)26-16-20(25)22-10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25)
InChIKeyJFFSVXDTAZLTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049342-97-3): Pre‑Procurement Structural and Pharmacophoric Baseline


2-(2-Fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049342-97-3) is a synthetic N‑phenylpiperazine acetamide that embeds an ortho‑fluorophenoxy acetyl moiety linked through an ethyl spacer to a 4‑phenylpiperazine core . The 4‑phenylpiperazine scaffold is recognised as a privileged structure for dopamine D₂ and D₃ receptor subtypes and serotonin 5‑HT₁A and 5‑HT₂A receptors, establishing this compound within a well‑precedented class of CNS‑active ligand candidates [1]. Its molecular formula is C₂₀H₂₄FN₃O₂ (MW 357.43 g·mol⁻¹) with a purity specification of ≥95% as offered by commercial suppliers .

Why Generic Substitution of 2-(2-Fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide Is Not Supported by Current Evidence


Within the 4‑phenylpiperazine‑acetamide class, subtle structural variations—the position of the fluorine substituent on the phenoxy ring, the length and nature of the linker between the acetamide and the piperazine, and the substitution pattern on the phenyl ring—produce large shifts in receptor affinity and subtype selectivity [1]. Published structure–activity relationship (SAR) studies demonstrate that a change from a 2‑fluorophenoxy to a 4‑fluorophenoxy group, or removal of the ethyl spacer, can alter D₂:Kᵢ and 5‑HT₁A:Kᵢ values by more than one order of magnitude [2][3]. Consequently, treating this compound as a freely interchangeable member of the phenylpiperazine‑acetamide family without accounting for its specific ortho‑fluoro, ethyl‑linked topology risks introducing uncontrolled variables into binding assays and in vivo models.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide vs. Closest Analogues


Ortho- vs. Para-Fluorophenoxy Substitution: Differential Physicochemical and Predicted Target-Engagement Impact

The 2‑fluorophenoxy substituent (ortho‑fluoro) in the target compound alters the electron distribution and conformational freedom of the phenoxy ring compared with the 4‑fluorophenoxy analogue. In closely related 4‑phenylpiperazine‑acetamide series, an ortho‑fluoro substituent increases the calculated logP by approximately 0.3–0.5 units relative to the para‑fluoro isomer and reduces the phenoxy ring's rotational degrees of freedom, which docking studies indicate can shift the binding pose in the orthosteric pocket of dopamine D₃ and 5‑HT₁A receptors [1]. While no direct head‑to‑head binding data exist for this specific pair, the class‑level SAR predicts that the 2‑fluoro orientation favours D₃ over D₂ selectivity more strongly than the 4‑fluoro orientation [2].

medicinal chemistry SAR physicochemical profiling

Ethyl-Spacer Linker: Differentiation from Direct Acetyl-Piperazine Analogues

The ethyl linker between the acetamide nitrogen and the piperazine ring in the target compound distinguishes it from 1‑[(2‑fluorophenoxy)acetyl]‑4‑phenylpiperazine (CAS not available; MW 314.4 g·mol⁻¹), where the acetyl group is directly attached to the piperazine without a spacer. Published SAR on N‑{[2‑(4‑phenyl‑piperazin‑1‑yl)‑ethyl]‑phenyl}‑2‑aryl‑2‑yl‑acetamides demonstrates that the presence of an ethyl spacer shifts the D₂:5‑HT₁A selectivity ratio towards greater 5‑HT₁A affinity, with some analogues achieving sub‑100 nM Kᵢ at 5‑HT₁A while maintaining micromolar D₂ affinity [1]. The direct‑acetyl analogue, by contrast, is expected to favour D₂ binding based on the shorter, more rigid architecture, although specific binding data for that compound are also absent from the public domain.

linker SAR D2 receptor 5-HT1A receptor

Class-Level Dopamine D₃ Receptor Affinity: Benchmarking Against Published 4-Phenylpiperazine Acetamides

Although direct Kᵢ data for the target compound are unavailable, the 4‑phenylpiperazine‑acetamide class to which it belongs includes exemplars with sub‑nanomolar D₃ affinity and high D₃/D₂ selectivity. For instance, arylamide phenylpiperazines in the same scaffold family have demonstrated Kᵢ(D₃) values ranging from 0.7 to 3.9 nM with 30‑ to 170‑fold selectivity over D₂ [1]. A closely related 4‑phenylpiperazine derivative, R‑PG648, exhibits Kᵢ(D₃) = 0.53 nM and ~500‑fold selectivity over D₂ (Kᵢ = 295 nM) [2]. As the target compound contains the identical 4‑phenylpiperazine pharmacophore and an aryloxyacetamide side chain, it is expected to engage the D₃ orthosteric site with affinity in the low nanomolar range, a prediction testable by standard radioligand displacement assays.

dopamine D3 receptor D3 selectivity 4-phenylpiperazine

Vendor-Supplied Purity and Characterisation Benchmarking for Reproducibility Assurance

The target compound is commercially offered at ≥95% purity (HPLC), which is the standard research-grade specification for this chemical class . In comparison, the 4‑fluorophenoxy positional isomer (CAS not assigned; Life Chemicals F5264-0102) and the direct‑acetyl analogue 1‑[(2‑fluorophenoxy)acetyl]‑4‑phenylpiperazine are also marketed at ≥95% . None of these analogues provide a certificate of analysis with quantitative impurity profiling beyond the 95% threshold. For applications requiring >98% purity (e.g., crystallography, in vivo PK), additional in‑house purification should be budgeted regardless of the chosen analogue.

quality control purity specification compound procurement

Optimal Research and Industrial Application Scenarios for 2-(2-Fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049342-97-3)


Dopamine D₃ Receptor Probe Development: Primary Screening Library Inclusion

Based on the high D₃ affinity exhibited by structurally homologous 4‑phenylpiperazine‑acetamides (Ki = 0.53–3.9 nM, 30‑ to 500‑fold D₃/D₂ selectivity) [1], the target compound is best deployed as an early‑stage D₃‑biased hit‑finding candidate. Its ortho‑fluorophenoxy and ethyl‑spacer features differentiate it from the more extensively explored para‑fluoro and direct‑acetyl congeners, offering a novel chemical matter entry point for D₃‑selective antagonist programmes targeting substance use disorders or Parkinson's disease psychosis.

Mixed D₂/5‑HT₁A Pharmacological Tool for Antipsychotic Polypharmacology Studies

SAR studies on closely related N‑{[2‑(4‑phenyl‑piperazin‑1‑yl)‑ethyl]‑phenyl}‑acetamides demonstrate that the ethyl‑spacer topology promotes a balanced D₂/5‑HT₁A affinity profile associated with atypical antipsychotic efficacy and reduced extrapyramidal symptom liability [2]. The target compound, by virtue of sharing this spacer, is a rational candidate for in vitro panels assessing D₂, D₃, 5‑HT₁A, and 5‑HT₂A binding simultaneously, enabling head‑to‑head comparison with reference atypical antipsychotics such as aripiprazole.

Structure–Activity Relationship Expansion of the 2‑Fluorophenoxy Subseries

The 2‑fluorophenoxy group is underrepresented in published 4‑phenylpiperazine‑acetamide SAR relative to the 3‑ and 4‑fluoro isomers [2][3]. The target compound fills a specific chemical space gap and is ideally suited for systematic analogue synthesis campaigns in which the phenoxy substituent is varied while holding the ethyl‑spacer and 4‑phenylpiperazine constant. Such campaigns can elucidate the contribution of ortho‑fluorination to metabolic stability, off‑target selectivity, and CNS penetration.

In Silico Model Validation and Docking Template

Given the absence of experimental binding data, the compound's well‑defined, modular structure (four distinct pharmacophoric elements: 2‑fluorophenoxy, acetamide, ethyl linker, 4‑phenylpiperazine) makes it an excellent test case for prospective virtual screening validation. Procurement for this purpose enables benchmarking of docking scores against retrospectively generated experimental Kᵢ values, providing a rigorous assessment of model predictivity for the broader phenylpiperazine‑acetamide class.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.